

4-(4-ethoxyphenyl)-4-oxobutanoic acid

molecular structure

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Compound of Interest

Compound Name: 4-(4-Ethoxyphenyl)-4-oxobutanoic acid

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An In-depth Technical Guide to **4-(4-ethoxyphenyl)-4-oxobutanoic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-ethoxyphenyl)-4-oxobutanoic acid is a keto-carboxylic acid derivative with a molecular framework that serves as a versatile scaffold in synthetic organic chemistry and medicinal research. Its structure, featuring an ethoxy-substituted aromatic ring coupled to a butanoic acid chain via a ketone linker, makes it a valuable intermediate for the synthesis of more complex molecules and potential pharmacophores. This guide provides a detailed examination of its molecular structure, physicochemical properties, a robust synthesis protocol via Friedel-Crafts acylation, and a comprehensive analysis of its spectroscopic characteristics. Furthermore, it explores its potential applications and outlines essential safety and handling protocols, offering a holistic resource for professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

4-(4-ethoxyphenyl)-4-oxobutanoic acid, also known by its synonym 3-(4-Ethoxybenzoyl)propionic acid, possesses a well-defined molecular architecture.^[1] The core structure consists of a para-substituted benzene ring. An ethoxy group (-OCH₂CH₃) acts as an

electron-donating substituent on one end of the ring, while a 4-oxobutanoic acid moiety is attached to the other. This arrangement combines an aromatic ketone with a carboxylic acid, resulting in a bifunctional molecule with distinct regions of varying polarity and reactivity.

The molecular formula of the compound is $C_{12}H_{14}O_4$.^{[1][2]} Its structure is characterized by the presence of a carbonyl group within the butanoic acid chain (ketone) and another at the terminus of the chain (carboxylic acid).

Caption: 2D Molecular Structure of **4-(4-ethoxyphenyl)-4-oxobutanoic acid**.

The key physicochemical properties of the compound are summarized in the table below.

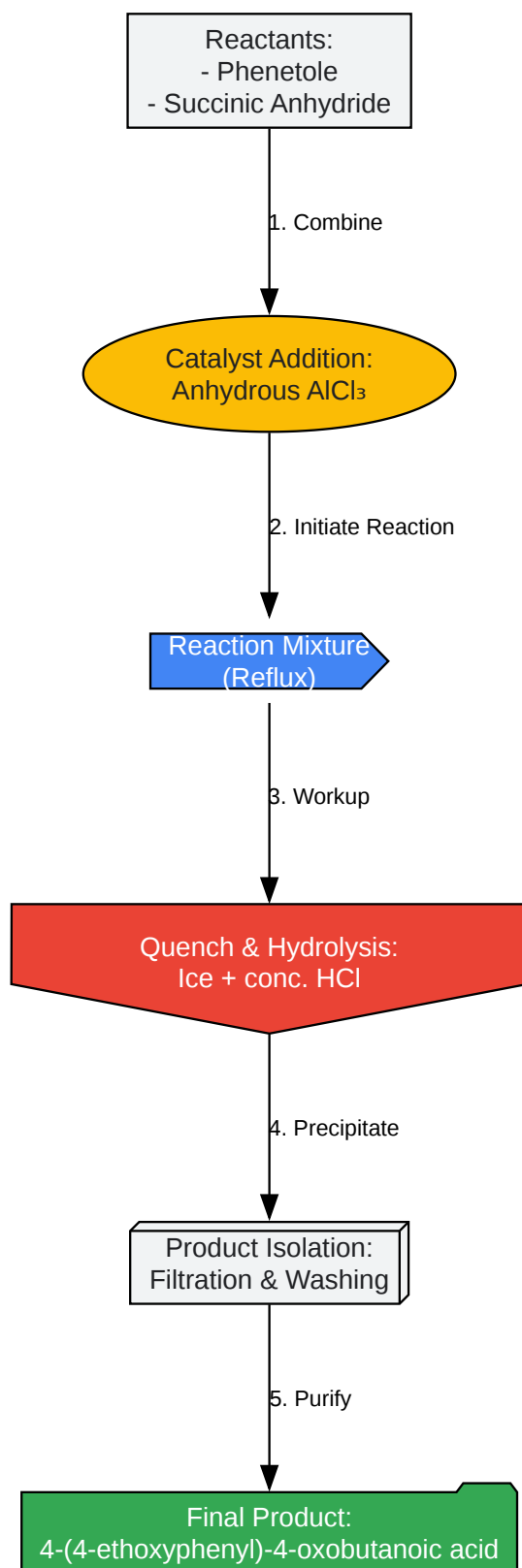
Property	Value	Source(s)
IUPAC Name	4-(4-ethoxyphenyl)-4-oxobutanoic acid	[3]
Synonym	3-(4-Ethoxybenzoyl)propionic acid	[1]
CAS Number	53623-37-3	[1][2][4]
Molecular Formula	$C_{12}H_{14}O_4$	[1][2][3]
Molecular Weight	222.24 g/mol	[2]
Monoisotopic Mass	222.0892 Da	[3]
Melting Point	136 - 138 °C	[1]
Appearance	Solid	[1]

Synthesis via Friedel-Crafts Acylation

The most direct and established method for synthesizing **4-(4-ethoxyphenyl)-4-oxobutanoic acid** is the Friedel-Crafts acylation of phenetole (ethoxybenzene) with succinic anhydride.^{[5][6]} ^[7] This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring and proceeds via an electrophilic aromatic substitution mechanism.^[5]

Causality of the Method

The choice of Friedel-Crafts acylation is dictated by its efficiency in creating the aryl ketone linkage. The ethoxy group on the phenetole ring is an ortho-, para-directing activator, making the aromatic ring sufficiently nucleophilic to attack the electrophile generated from succinic anhydride. The para-product is typically favored due to reduced steric hindrance compared to the ortho-position. A strong Lewis acid, such as anhydrous aluminum chloride (AlCl_3), is essential. It coordinates with succinic anhydride, facilitating ring-opening and the formation of a highly reactive acylium ion electrophile.^{[7][8]} A stoichiometric amount of AlCl_3 is required because the catalyst complexes with the resulting ketone product, deactivating it towards further acylation.^{[5][9]}



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Caption: General experimental workflow for Friedel-Crafts acylation synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.^{[7][10]}

Materials:

- Phenetole (ethoxybenzene)
- Succinic anhydride
- Aluminum chloride (anhydrous, powdered)
- Concentrated Hydrochloric Acid (HCl)
- Dichloromethane (or another suitable inert solvent like nitrobenzene or chlorobenzene)^[11]
- Water & Ice
- Anhydrous Sodium Sulfate

Equipment:

- Three-necked round-bottom flask
- Reflux condenser with a gas outlet/drying tube
- Dropping funnel or powder funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Ice bath
- Büchner funnel and filter flask

Procedure:

- **Setup:** Assemble a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a calcium chloride drying tube.
- **Reagent Charging:** Charge the flask with the chosen anhydrous solvent (e.g., 100 mL dichloromethane) and phenetole (1.0 eq). Cool the flask in an ice bath to 0-5 °C.
- **Catalyst Addition:** While stirring vigorously, slowly and portion-wise add anhydrous aluminum chloride (2.2 eq) to the flask. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.
- **Reactant Addition:** Add succinic anhydride (1.1 eq) to the mixture in small portions, ensuring the temperature remains low.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching and Workup:** Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the mixture onto a beaker of crushed ice containing concentrated HCl (approx. 50 mL). This step is highly exothermic and will hydrolyze the aluminum chloride complex.
- **Isolation:** The product should precipitate as a solid. Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any remaining inorganic salts.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final **4-(4-ethoxyphenyl)-4-oxobutanoic acid** as a solid. Dry the purified product under a vacuum.

Spectroscopic Analysis and Characterization

While a dedicated public spectrum for this specific molecule is not readily available, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles of NMR and IR spectroscopy.^[12]

Technique	Predicted Peak / Chemical Shift (δ)	Assignment and Rationale
^1H NMR	δ 7.9-8.0 (d, 2H)	Aromatic protons ortho to the carbonyl group, deshielded by the ketone's anisotropic effect.
	δ 6.9-7.0 (d, 2H)	Aromatic protons ortho to the electron-donating ethoxy group, shielded.
	δ 4.1 (q, 2H)	Methylene ($-\text{O}-\text{CH}_2-\text{CH}_3$) protons of the ethoxy group, split by the adjacent methyl group.
	δ 3.2-3.3 (t, 2H)	Methylene ($-\text{C}(=\text{O})-\text{CH}_2-\text{CH}_2-$) protons adjacent to the ketone, deshielded.
	δ 2.8 (t, 2H)	Methylene ($-\text{CH}_2-\text{CH}_2-\text{COOH}$) protons adjacent to the carboxylic acid group.
	δ 1.4 (t, 3H)	Methyl ($-\text{O}-\text{CH}_2-\text{CH}_3$) protons of the ethoxy group, split by the adjacent methylene group.
^{13}C NMR	δ ~198 ppm	Carbonyl carbon of the ketone.
	δ ~178 ppm	Carbonyl carbon of the carboxylic acid.
	δ ~163 ppm	Aromatic carbon attached to the ethoxy group (C-O).
	δ ~130 ppm	Aromatic carbons ortho to the carbonyl group (CH).
	δ ~128 ppm	Aromatic carbon attached to the butanoyl chain (C-C=O).

δ ~114 ppm	Aromatic carbons ortho to the ethoxy group (CH).	
δ ~64 ppm	Methylene carbon of the ethoxy group (-O-CH ₂ -CH ₃).	
δ ~33 ppm	Methylene carbon adjacent to the ketone (-C(=O)-CH ₂ -).	
δ ~28 ppm	Methylene carbon adjacent to the carboxylic acid (-CH ₂ -COOH).	
δ ~15 ppm	Methyl carbon of the ethoxy group (-O-CH ₂ -CH ₃).	
IR (cm ⁻¹)	~3300-2500 (broad)	O-H stretch of the carboxylic acid dimer.
~1710	C=O stretch of the carboxylic acid.	
~1680	C=O stretch of the aryl ketone.	
~1600, ~1510	C=C stretches of the aromatic ring.	
~1260	C-O stretch of the aryl ether.	

Applications in Research and Drug Development

While specific applications for **4-(4-ethoxyphenyl)-4-oxobutanoic acid** are not extensively documented in mainstream literature, its structural class— β -aroylpropionic acids—are recognized as crucial intermediates in the synthesis of various biologically active compounds. [7]

- **Heterocyclic Synthesis:** The bifunctional nature of the molecule (ketone and carboxylic acid) makes it an ideal precursor for constructing nitrogen-containing heterocyclic systems like pyridazinones, which are core structures in many pharmaceuticals.[13]

- **Scaffold for Drug Discovery:** The 4-oxobutanoic acid framework is a known scaffold for developing therapeutic agents. Derivatives have been explored for their potential to modulate neurotransmitter pathways (GABA and GHB receptors) and for their anticancer properties, potentially through the inhibition of signaling pathways like PI3K/Akt/mTOR.^[14] The ethoxyphenyl moiety is a common feature in many drug molecules, often enhancing metabolic stability or receptor binding affinity.
- **Molecular Probe Development:** The structure can be readily modified, for instance, by converting the carboxylic acid to an amide or ester, allowing for the attachment of fluorescent tags or other reporter groups. This makes it a candidate for developing chemical probes to study biological systems.

Safety and Handling

According to its Safety Data Sheet (SDS), **4-(4-ethoxyphenyl)-4-oxobutanoic acid** is classified as a hazardous substance.^[1]

- **GHS Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^{[1][15]}
- **Personal Protective Equipment (PPE):** Handling should be performed wearing appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.^{[1][16]} Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust or mist.^{[1][15]}
- **First Aid Measures:**
 - **Skin Contact:** Wash off immediately with plenty of soap and water. Seek medical attention if irritation occurs.^{[1][16]}
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.^[1]
 - **Inhalation:** Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.^{[1][16]}
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.^[15]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][16]

The compound is stable under normal storage and handling conditions.[1]

Conclusion

4-(4-ethoxyphenyl)-4-oxobutanoic acid is a synthetically valuable organic compound with clear potential as an intermediate in pharmaceutical and materials science. Its structure is well-defined, and its synthesis is achievable through the classic Friedel-Crafts acylation reaction. The predictable spectroscopic signature allows for straightforward characterization. While direct therapeutic applications have yet to be fully realized, its structural motifs are present in numerous biologically active molecules, marking it as a compound of significant interest for further research and development. Adherence to strict safety protocols is mandatory when handling this chemical.

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